N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EFG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFG is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
EFG acts as an inhibitor of various enzymes and receptors, including proteasomes, kinases, and histone deacetylases. By inhibiting these targets, EFG can modulate various cellular processes, including cell growth, proliferation, and apoptosis. EFG also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
EFG has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. EFG has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EFG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. EFG can also be used in various assays to study the activity of enzymes and receptors. However, EFG also has limitations, including its low solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of EFG. One potential direction is to study the efficacy of EFG in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of EFG targets. Finally, the development of EFG analogs with improved pharmacokinetic properties could lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of EFG involves a multi-step process that starts with the reaction of 2-furylmethylamine with N-ethyl-N-(4-methylphenyl)sulfonyl chloride. The resulting product is then reacted with glycine to form EFG. The synthesis of EFG is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
EFG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Propriétés
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-18(12-16(19)17-11-14-5-4-10-22-14)23(20,21)15-8-6-13(2)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEONOZCICNLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.